molecular formula C9H12N2O4S B1274073 N-(2-methoxy-5-sulfamoylphenyl)acetamide CAS No. 85605-29-4

N-(2-methoxy-5-sulfamoylphenyl)acetamide

Cat. No. B1274073
CAS RN: 85605-29-4
M. Wt: 244.27 g/mol
InChI Key: CIPIFLDLSCTFIC-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-sulfamoylphenyl)acetamide is a chemical compound that is part of a broader class of compounds known for their potential biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structures have been synthesized and studied for various applications, including biological screening and the formation of heterocyclic compounds .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from substituted or unsubstituted aromatic organic acids, which are converted into corresponding esters, hydrazides, and then further functionalized. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl derivatives of a similar compound was achieved by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with a bromoacetamide derivative in the presence of DMF and NaH . Another related compound, 2-cyano-N-(4-sulfamoylphenyl) acetamide, is described as a synthon for the synthesis of polyfunctionalized heterocyclic compounds, indicating its utility in the construction of complex molecular architectures .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR, IR, and mass spectrometry. For example, the structure of N-(4-amino-2-methoxyphenyl)acetamide was confirmed after its synthesis, which is a precursor to an anticancer drug side chain . The crystal structures of lanthanide complexes with related ligands have also been determined by single-crystal X-ray diffraction, revealing coordination patterns and supramolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of related compounds includes the formation of heterocyclic structures and the ability to participate in further chemical transformations. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with dichlorosilanes resulted in the formation of silaheterocyclic compounds, demonstrating the potential for diverse chemical reactivity . The compounds synthesized in these studies often serve as intermediates for further chemical modifications or as ligands for metal complexes .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structures and the presence of functional groups such as amides, sulfamoyl, and methoxy groups. These properties are critical for their potential biological activities and interactions with biological targets. For example, the synthesized compounds in one study were screened for enzyme inhibition activity, indicating their potential as bioactive molecules . The stability and solubility of these compounds can also be affected by their molecular conformations and intermolecular interactions, as seen in the crystal structures of lanthanide complexes .

Scientific Research Applications

  • Synthesis and Antibacterial Activity : A study by Abdel‐Hafez et al. (2018) discusses the synthesis of various sulfa drug derivatives, including those related to N-(2-methoxy-5-sulfamoylphenyl)acetamide. These compounds were evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria. The study found that some of these derivatives demonstrated potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus (Abdel‐Hafez, 2018).

  • Heterocyclic Synthesis : Gouda (2014) reviewed the use of 2-cyano-N-(4-sulfamoylphenyl) acetamide, a compound structurally similar to N-(2-methoxy-5-sulfamoylphenyl)acetamide, as a building block in the synthesis of polyfunctionalized heterocyclic compounds. This showcases its utility in creating diverse chemical structures with potential applications in various fields of chemistry and pharmacology (Gouda, 2014).

  • Cytotoxic Activity Against Cancer Cell Lines : A study by Ghorab et al. (2015) explored the synthesis of novel sulfonamide derivatives, including compounds related to N-(2-methoxy-5-sulfamoylphenyl)acetamide, and evaluated their cytotoxic activity against breast and colon cancer cell lines. One of the compounds showed significant potency against breast cancer cell lines, highlighting the potential of such derivatives in cancer research (Ghorab, 2015).

properties

IUPAC Name

N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(12)11-8-5-7(16(10,13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,11,12)(H2,10,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPIFLDLSCTFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)S(=O)(=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80388136
Record name N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxy-5-sulfamoylphenyl)acetamide

CAS RN

85605-29-4
Record name N-(2-methoxy-5-sulfamoylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80388136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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